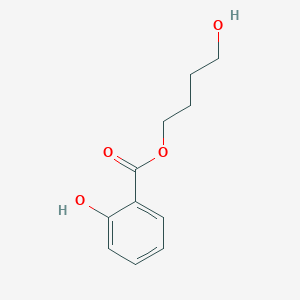
Iridium--scandium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium–scandium (1/1) is a binary intermetallic compound composed of iridium and scandium in a 1:1 atomic ratio. This compound is part of the iridium-scandium system, which includes several intermediate phases. Iridium and scandium are both transition metals, with iridium known for its high density, corrosion resistance, and high melting point, while scandium is valued for its lightweight and strength-enhancing properties when alloyed with other metals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of iridium–scandium (1/1) typically involves high-temperature synthesis methods. One common approach is the direct reaction of elemental iridium and scandium at elevated temperatures. The elements are mixed in the desired stoichiometric ratio and heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is carried out at temperatures ranging from 1000°C to 1500°C .
Industrial Production Methods
Industrial production of iridium–scandium (1/1) may involve more sophisticated techniques such as arc melting or induction melting. These methods ensure thorough mixing and homogeneity of the alloy. The molten alloy is then rapidly cooled to form the desired intermetallic compound .
Analyse Des Réactions Chimiques
Types of Reactions
Iridium–scandium (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at high temperatures, forming oxides of iridium and scandium.
Reduction: Reduction reactions can be used to revert the oxides back to the metallic state.
Substitution: Substitution reactions may occur with other metals, leading to the formation of different intermetallic compounds.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Common reducing agents include hydrogen gas or carbon monoxide.
Substitution: Reactions with other metals such as aluminum or titanium can be carried out in a molten state.
Major Products
Oxidation: Iridium oxide (IrO₂) and scandium oxide (Sc₂O₃).
Reduction: Metallic iridium and scandium.
Substitution: Formation of new intermetallic compounds such as iridium-aluminum or scandium-titanium alloys.
Applications De Recherche Scientifique
Iridium–scandium (1/1) has several scientific research applications due to its unique properties:
Mécanisme D'action
The mechanism of action of iridium–scandium (1/1) in various applications involves its ability to form stable complexes and its resistance to corrosion and oxidation. In catalysis, the compound facilitates reactions by providing active sites for the reactants. In biological and medical applications, its luminescent properties and ability to generate reactive oxygen species play a crucial role .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iridium-aluminum (IrAl): Known for its high-temperature stability and use in aerospace applications.
Scandium-aluminum (ScAl): Valued for its lightweight and strength-enhancing properties in alloys.
Iridium-titanium (IrTi): Used in high-temperature and corrosion-resistant applications.
Uniqueness
Iridium–scandium (1/1) stands out due to its combination of high melting point, corrosion resistance, and lightweight properties. This makes it particularly suitable for applications requiring both high strength and resistance to extreme conditions .
Propriétés
Numéro CAS |
12030-53-4 |
|---|---|
Formule moléculaire |
IrSc |
Poids moléculaire |
237.17 g/mol |
Nom IUPAC |
iridium;scandium |
InChI |
InChI=1S/Ir.Sc |
Clé InChI |
JWZJOUVAKLVAPX-UHFFFAOYSA-N |
SMILES canonique |
[Sc].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


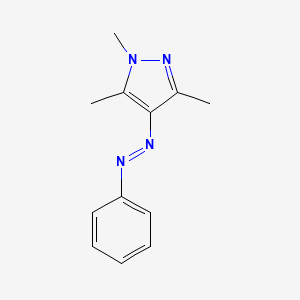
![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)
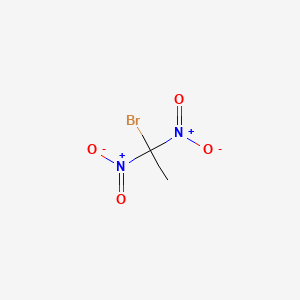
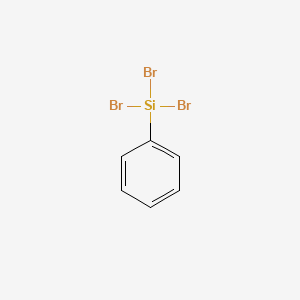
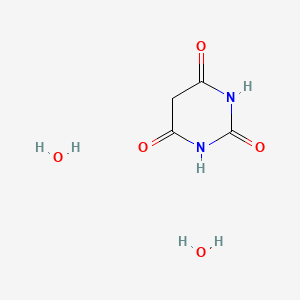
![Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid](/img/structure/B14728388.png)
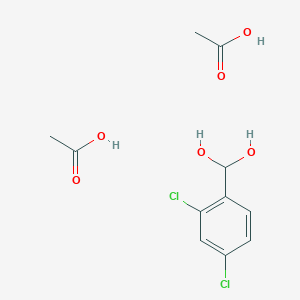

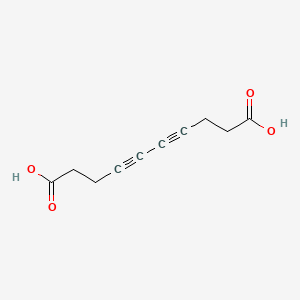

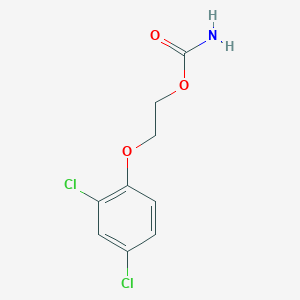
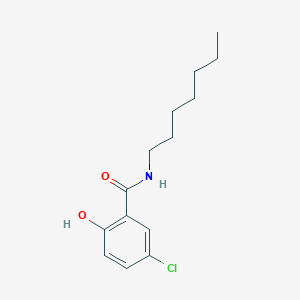
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14728443.png)
